molecular formula C14H17N3O2 B7554147 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

カタログ番号 B7554147
分子量: 259.30 g/mol
InChIキー: KNNRJFKLLRJKMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It was first synthesized in 1990 by a team of researchers at the University of Michigan. Since then, it has been extensively studied for its potential applications in scientific research.

作用機序

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 works by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopamine neurotransmission. The exact mechanism of action of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 is still not fully understood, but it is thought to involve a combination of competitive and non-competitive inhibition of the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 are primarily related to its effects on the dopamine system. It has been shown to increase dopamine release and enhance dopamine neurotransmission in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This leads to a range of physiological effects, including increased locomotor activity, reward-seeking behavior, and drug-seeking behavior.

実験室実験の利点と制限

One of the main advantages of using 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 in lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically target the dopamine system and study its role in various physiological and pathological conditions. However, there are also limitations to using 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909, including its potential for abuse and its effects on other neurotransmitter systems.

将来の方向性

There are several potential future directions for research on 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909. One area of interest is its potential applications in the treatment of drug addiction and other psychiatric disorders. It has also been suggested that 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 could be used as a tool for studying the role of dopamine in various neurological conditions, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 and its effects on other neurotransmitter systems.

合成法

The synthesis of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with N-methyl-N-(3,5-dimethyl-4-pyrazinyl)methylamine, followed by reduction with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 has been used in a variety of scientific research applications, including studies on the dopamine system and drug addiction. It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.

特性

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-12(10(2)17-16-9)7-15-6-11-4-3-5-13-14(11)19-8-18-13/h3-5,15H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNRJFKLLRJKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。